

Synthetic Protocol for Muscopyridine

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Compound Focus: Muscopyridine

CAS No.: 501-08-6

Cat. No.: S591575

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The one-step cross-coupling method provides a direct route to the **muscopyridine** macrocycle, offering a substantial improvement over earlier multi-step sequences with low yields [1].

Procedure: Nickel-Catalyzed Cyclocoupling [1]

- Reaction Setup:** Charge a dry, nitrogen-purged reaction vessel with an equimolar quantity of 2,6-dichloropyridine dissolved in anhydrous Tetrahydrofuran (THF). Add a catalytic amount (typically 1-5 mol%) of the catalyst **Nickel(II) chloride bis(triphenylphosphine)**, Ni(dppp)Cl₂.
- Reagent Addition:** Slowly add a THF solution of a di-Grignard reagent (e.g., 1,12-dodecanediamagnesium bromide) to the stirred reaction mixture via dropwise addition under a nitrogen atmosphere.
- Reaction Conditions:** Maintain the reaction mixture at **35-40 °C** with vigorous stirring for **up to 20 hours**. Monitor reaction progress by TLC or GC-MS.
- Work-up and Purification:** After completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using techniques such as column chromatography (silica gel) or distillation.

Table 1: Key Reagents and Conditions for Synthesis

Component	Specification / Role
Dichloropyridine	2,6-dichloropyridine; serves as the pyridine precursor in the macrocycle [1].

Component	Specification / Role
Di-Grignard Reagent	Linear aliphatic di-Grignard reagent; provides the carbon chain for ring closure [1].
Catalyst	Ni(dppp)Cl ₂ (Nickel(II) chloride bis(triphenylphosphine)); facilitates the key cross-coupling cyclization [1].
Solvent	Anhydrous Tetrahydrofuran (THF) [1].
Temperature	35-40 °C [1].
Atmosphere	Inert (Nitrogen) to protect oxygen- and moisture-sensitive reagents [1].

Analytical Methods and Quality Control

Muscopyridine's unique structure serves as a marker to differentiate natural musk from synthetic alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method for this purpose [2].

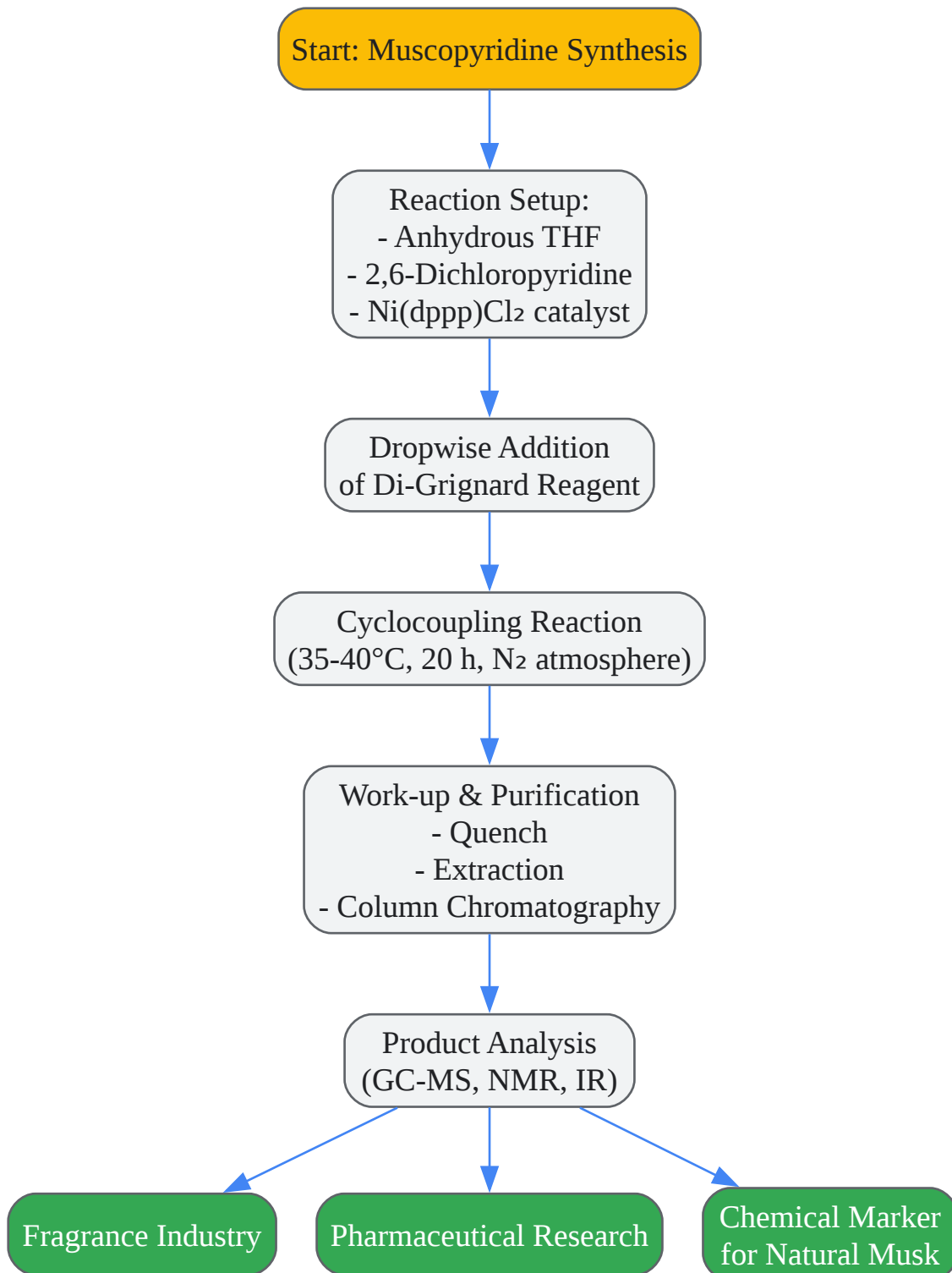
Table 2: Analytical Characterization Data for Muscopyridine

Parameter	Data / Signature
CAS Number	501-08-6 [3]
Molecular Formula	C ₁₆ H ₂₅ N [3]
Molecular Weight	231.38 g/mol [3]
Structure	(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene [3]

| **Key NMR Signals** | ¹H NMR: Singlet for (R)-3-methyl group (δ 0.9–1.1), multiplets for aliphatic macrocycle protons (δ 2.0–2.5) and pyridine ring protons (δ 7.0–8.5). ¹³C NMR: Methyl carbon (δ 20–25), pyridine carbons (δ 120–150) [3]. | | **Canonical SMILES** | CC1CCCCCCCCC2=NC(=CC=C2)C1 [3] | | **Mass Spectrometry** | Molecular ion peak at *m/z* 231 (M⁺) corresponding to C₁₆H₂₅N [1] [3]. |

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, analysis, and application of **muscopyridine**.



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Research Context and Applications

Muscopyridine is a **macrocyclic pyridine** originally isolated from the musk deer, known for its intense animalic scent [2] [3]. Beyond perfumery, it is a component in traditional medicine formulas, driving research into its potential anti-inflammatory and neuroprotective effects [4] [5] [3].

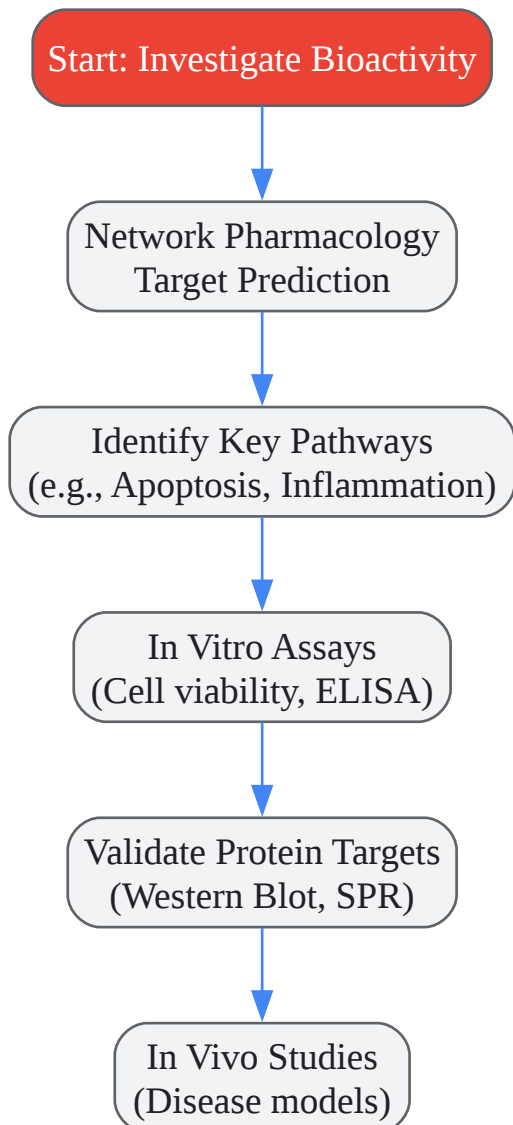
The synthetic challenge lies in constructing its **15-membered macrocyclic ring** containing a pyridine and an (R)-configured chiral center. While ring-closing metathesis (RCM) is a modern strategy for such structures [6], the nickel-catalyzed cross-coupling offers a more direct pathway [1].

Critical Considerations for Researchers

- **Synthetic Challenge:** The reported one-step synthesis is a landmark but may require optimization (e.g., catalyst loading, precise stoichiometry) for reproducible yields [1].
- **Modern Alternatives:** Explore **Ring-Closing Metathesis (RCM)** as a contemporary strategy for macrocycle formation, widely used for related compounds like muscone [6].
- **Enantioselectivity:** Natural **muscopyridine** has the **(R)-configuration**; developing an asymmetric synthesis to obtain the single, naturally occurring enantiomer remains a key research goal [3].

Pathway for Biological Activity Investigation

The following diagram outlines a potential research pathway to investigate **muscopyridine's** reported biological activities, based on network pharmacology insights.



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